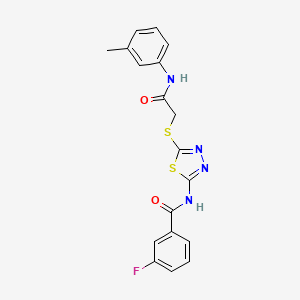

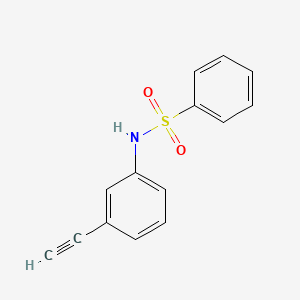

![molecular formula C25H25N3O3S2 B2499636 N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide CAS No. 691388-60-0](/img/structure/B2499636.png)

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide" is not directly mentioned in the provided papers. However, the papers discuss various benzothiazole derivatives with potential antitumor activities and their synthesis, which may share some structural similarities with the compound . For instance, benzothiazole derivatives have been synthesized and evaluated for their antitumor activities against different cancer cell lines, indicating the significance of the benzothiazole moiety in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of appropriate amines with corresponding thiols or acids. For example, 2-(4-aminophenyl)benzothiazole structures were prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation to yield amide compounds . Similarly, other benzothiazole acetamide derivatives were synthesized by reacting imidazole-thione derivatives with chloroacetamide compounds . These methods could potentially be adapted for the synthesis of "N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using techniques such as 1H NMR, 13C NMR, FTIR, MS, and elemental analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be influenced by the substituents attached to the benzothiazole core. For instance, the presence of different heterocyclic rings as substituents can lead to a variety of chemical reactions, potentially affecting the compound's antitumor activity . The pKa determination study of benzothiazole acetamide derivatives indicates that protonation occurs at specific nitrogen atoms within the heterocyclic rings, which could affect the compounds' solubility and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, acidity (pKa), and stability, are important for their pharmacokinetic profile and therapeutic efficacy. The pKa values of benzothiazole acetamide derivatives have been determined, which provides insights into their acid-base behavior in biological systems . These properties are essential for the design of new compounds with improved pharmacological profiles.

Scientific Research Applications

1. Potential as a PI3K/mTOR Inhibitor

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a similar compound to N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide, has shown potent inhibition of PI3Kα and mTOR in vitro and in vivo. This suggests potential applications in targeting PI3K/mTOR pathways, relevant in cancer research and therapy (Stec et al., 2011).

2. Antitumor Activity

Benzothiazole derivatives, closely related to the chemical structure , have been evaluated for antitumor activity. Compounds with a similar 2-(4-aminophenyl)benzothiazole structure have shown significant anticancer activity against various cancer cell lines, indicating the potential of such compounds in cancer research (Yurttaş et al., 2015).

3. DPP-IV Inhibitor for Diabetes Treatment

Compounds incorporating a benzothiazole group, similar to N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. This suggests potential applications in treating type 2 diabetes (Nitta et al., 2008).

4. Antimicrobial Properties

Some benzothiazole derivatives have been found to possess antimicrobial properties, suggesting that N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide could have similar applications. This includes activities against bacteria and fungi, which could be valuable in developing new antimicrobial agents (Patel & Agravat, 2007).

5. Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, particularly against steel corrosion in acidic environments. This indicates potential industrial applications for N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide in corrosion protection (Hu et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-2-3-16-26-33(30,31)20-14-15-21-22(17-20)32-25(27-21)28-24(29)23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,17,23,26H,2-3,16H2,1H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXGDEPMUOHMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

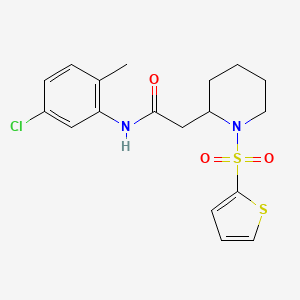

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

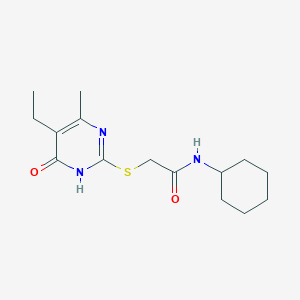

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)

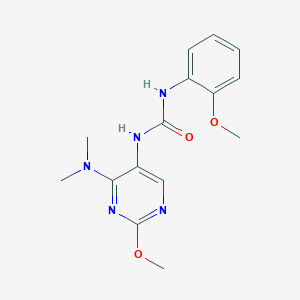

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)